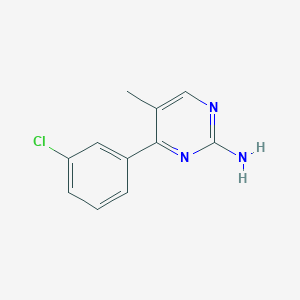

3-(4-Methoxyphenyl)butan-2-amine

説明

“3-(4-Methoxyphenyl)butan-2-amine” is a chemical compound with the CAS Number: 21894-69-9 . It has a molecular weight of 179.26 . The compound is a liquid at room temperature .

Molecular Structure Analysis

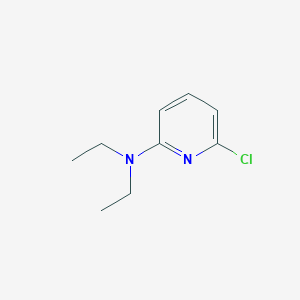

The IUPAC name of “3-(4-Methoxyphenyl)butan-2-amine” is 3-(4-methoxyphenyl)-2-butanamine . The InChI code for this compound is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)butan-2-amine” is a liquid at room temperature .科学的研究の応用

Pharmacology: Anticancer Potential

3-(4-Methoxyphenyl)butan-2-amine: has been studied for its potential in anticancer drug development. A derivative compound was synthesized and evaluated for cytotoxic activity against breast cancer through computational approaches, including molecular docking and MD simulation . The compound exhibited promising binding free energy, suggesting potential as an anticancer agent through ERα inhibition.

Organic Synthesis: Protecting Groups

In organic synthesis, protecting groups are crucial for preventing unwanted reactions. 3-(4-Methoxyphenyl)butan-2-amine can serve as a precursor or intermediate in the synthesis of complex organic molecules. Its structural features make it suitable for transformations that require protection of functional groups during multi-step synthesis .

Medicinal Chemistry: Drug Design

The compound’s structure is conducive to modifications that can lead to the development of new pharmaceuticals. It can be incorporated into larger, more complex structures, playing a role in the design of drugs with improved efficacy and safety profiles .

Industrial Applications: Chiral Amine Production

Chiral amines are valuable in the chemical industry as precursors to pharmaceuticals and agrochemicals3-(4-Methoxyphenyl)butan-2-amine can be used in biocatalytic processes to produce short-chain chiral amines, which are key compounds in various industrial applications .

Biochemistry Research: Enzyme Studies

The compound has been used in biochemical studies to understand enzyme behavior, particularly in the context of transaminases. These enzymes are crucial for amino acid metabolism and have applications in the production of chiral amines from prochiral ketones .

Environmental Studies: Safety and Efficacy

Environmental impact assessments have been conducted to evaluate the safety and efficacy of related aromatic ketones and alcohols, which include derivatives of 3-(4-Methoxyphenyl)butan-2-amine . These studies ensure that the compound and its derivatives, when used as flavorings or in other applications, do not pose a risk to the environment or human health .

Safety and Hazards

作用機序

Target of Action

The primary target of 3-(4-Methoxyphenyl)butan-2-amine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

3-(4-Methoxyphenyl)butan-2-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By increasing the release of serotonin and inhibiting its reuptake, this compound enhances the overall serotonin signaling.

Biochemical Pathways

The compound’s action primarily affects the serotonergic pathway . By increasing the concentration of serotonin in the synaptic cleft, it enhances the downstream signaling of serotonin receptors. This can lead to various physiological effects, such as mood elevation.

Result of Action

The molecular and cellular effects of 3-(4-Methoxyphenyl)butan-2-amine’s action primarily involve an increase in serotonergic signaling . This can lead to mood elevation and potential antidepressant effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Methoxyphenyl)butan-2-amine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Additionally, individual factors such as genetics, age, and health status can influence its efficacy and potential side effects.

特性

IUPAC Name |

3-(4-methoxyphenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVZJUUUXSMVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)butan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

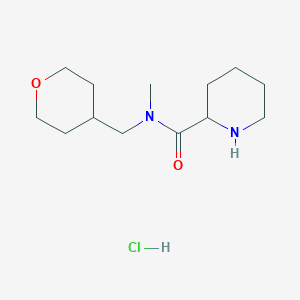

![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

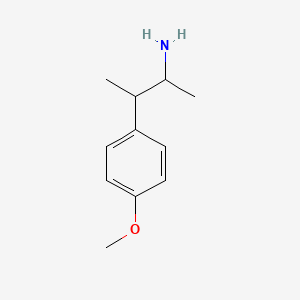

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)

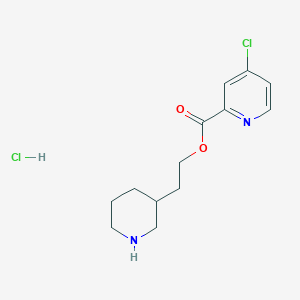

![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)